Prulifloxacin is a synthetic fluoroquinolone antibacterial prodrug. [] After oral administration, it is rapidly and completely hydrolyzed to its active metabolite, ulifloxacin, by esterases in the gastrointestinal tract. [, ] Prulifloxacin itself does not exhibit significant antibacterial activity. [] In scientific research, prulifloxacin serves as a valuable tool for studying bacterial resistance mechanisms, exploring synergistic antibacterial effects, and developing novel drug delivery systems.
Prulifloxacin is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used in the treatment of various bacterial infections, particularly those affecting the urinary tract and gastrointestinal system. Prulifloxacin is notable for its prodrug nature, being metabolized in the body to its active form, Ulifloxacin. This compound is classified under the category of fluoroquinolones, which are characterized by their mechanism of action that involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription.
Prulifloxacin is derived from the chemical class of quinolones and is specifically categorized as a fluoroquinolone due to the presence of a fluorine atom in its molecular structure. It was developed by the pharmaceutical company Taro Pharmaceutical Industries and has been marketed under various brand names. The compound's development aimed to enhance antibacterial efficacy while minimizing side effects associated with earlier fluoroquinolone derivatives.
The synthesis of Prulifloxacin involves several key synthetic routes that utilize various starting materials and reaction conditions. The methods can be summarized as follows:
The synthesis typically requires careful control of temperature, pH, and reaction time to optimize yield and purity. For instance, one method reported an 88% yield for a key intermediate when conditions were precisely managed . High-performance liquid chromatography (HPLC) is often employed to evaluate the purity of synthesized compounds.
Prulifloxacin has a complex molecular structure characterized by a thiazole ring and a fluorinated aromatic system. Its chemical formula is C₁₈H₁₈ClF₂N₃O₄S, indicating the presence of multiple functional groups that contribute to its biological activity.
Prulifloxacin undergoes various chemical reactions during its synthesis and metabolism:
Each reaction step is optimized to ensure high yield and purity, often monitored using chromatographic techniques.
Prulifloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria:
Relevant analyses such as thermal analysis (e.g., differential scanning calorimetry) have been performed to assess stability profiles under various conditions .
Prulifloxacin is primarily used in clinical settings for:
Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic, exerts bactericidal effects primarily through inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA using ATP hydrolysis, while topoisomerase IV (ParC and ParE subunits) decatenates linked DNA strands after replication. Prulifloxacin stabilizes the enzyme-DNA cleavage complex, preventing DNA relegation and causing lethal double-stranded breaks [1] [6].
Structural studies reveal that the active metabolite, ulifloxacin, binds at the interface of GyrA/GyrB or ParC/ParE subunits. Specifically, ulifloxacin interacts with conserved amino acid residues (e.g., Ser83 and Asp87 in E. coli GyrA) via water-metal ion bridges formed by its carboxyl and keto groups. This binding occurs at the DNA cleavage site, where ulifloxacin intercalates between DNA base pairs, preventing rescaling of the DNA break. The C-7 piperazinyl group of ulifloxacin enhances binding affinity for topoisomerase IV in Gram-positive bacteria, while its thiazeto ring system improves penetration into Gram-negative bacteria [1] [6] [10].
Table 1: Structural Targets of Ulifloxacin (Active Metabolite of Prulifloxacin)
Enzyme Complex | Subunit Binding Site | Key Interactions | Biological Consequence |
---|---|---|---|
DNA Gyrase (GyrA₂GyrB₂) | GyrA: Ser83, Asp87 | Water-metal ion bridges with quinolone core | Arrest of DNA supercoiling |
Topoisomerase IV (ParC₂ParE₂) | ParC: Ser80, Glu84 | Hydrophobic pocket engagement | Inhibition of chromosome decatenation |
Both Enzymes | DNA cleavage site | Intercalation between base pairs | Double-stranded DNA breaks |
Prulifloxacin (via ulifloxacin) demonstrates superior in vitro affinity for DNA gyrase in Gram-negative bacteria compared to other fluoroquinolones. Against Escherichia coli, ulifloxacin exhibits MIC₉₀ values of ≤0.03 μg/mL, which is 2-4 times lower than ciprofloxacin (MIC₉₀: 0.06–0.12 μg/mL). Similarly, for Pseudomonas aeruginosa, ulifloxacin maintains potent activity (MIC₉₀: 16 μg/mL), outperforming older quinolones like norfloxacin [3] [9].
Target selectivity varies significantly among fluoroquinolones:
Notably, ulifloxacin’s mutant prevention concentration (MPC) against P. aeruginosa is ≤4 μg/mL, the lowest among tested fluoroquinolones, indicating a higher genetic barrier to resistance [4] [9].
Prulifloxacin is a lipophilic prodrug designed for enhanced oral absorption. After intestinal uptake, esterases (primarily hepatic paraoxonase) hydrolyze prulifloxacin to ulifloxacin, which accounts for >85% of systemic antibacterial activity. Ulifloxacin achieves peak plasma concentrations (Cₘₐₓ) of ~1.6 μg/mL within 1 hour post-administration and has an extended elimination half-life (10–12 hours), enabling once-daily dosing [1] [5] [7].
Ulifloxacin’s bactericidal activity is concentration-dependent. Key pharmacodynamic parameters include:
Beyond direct bactericidal effects, ulifloxacin modulates host immune responses by altering cytokine production in polymorphonuclear neutrophils (PMNs). In vitro studies demonstrate that ulifloxacin:
Table 2: Immunomodulatory Effects of Ulifloxacin on Human Phagocytes
Immune Parameter | Effect of Ulifloxacin | Experimental Context | Functional Outcome |
---|---|---|---|
IL-8 Production | ↓ 45% | LPS-stimulated PMNs + K. pneumoniae | Reduced neutrophil chemotaxis |
TNF-α Secretion | ↓ 38% | LPS-stimulated PMNs + K. pneumoniae | Attenuated systemic inflammation |
Phagocytic Activity | ↑ 40% | K. pneumoniae-infected macrophages | Enhanced bacterial clearance |
ROS Generation | Unchanged | PMNs with opsonized pathogens | Preservation of microbicidal function |
This immunomodulation occurs independently of antibacterial activity, as cytokine suppression is observed at subinhibitory concentrations (0.1× MIC). The mechanism involves inhibition of NF-κB translocation and MAP kinase signaling in immune cells [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7